molecular formula C18H14F3NO7S B2801030 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-99-8

6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2801030
CAS RN: 866134-99-8
M. Wt: 445.37
InChI Key: LLRVIIZNKCRMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H14F3NO7S and its molecular weight is 445.37. The purity is usually 95%.
BenchChem offers high-quality 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

  • A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in proton exchange membranes in direct methanol fuel cells, demonstrating significant properties like high proton conductivity and low methanol permeability (Yao et al., 2014).
  • Benzoxazine-based phenolic resins have been studied for their reaction with carboxylic acids and phenols as catalysts, offering insights into their potential applications in resin technology (Dunkers & Ishida, 1999).
  • The synthesis of benzoxazine-amine thermosets shows promise for material applications like coatings, adhesives, and composites, due to their advantageous curing temperature and material characteristics control (Xu et al., 2016).

Antibacterial Activity

  • Certain 1,4-benzoxazine analogues have been synthesized and evaluated for their antibacterial activity against various bacterial strains, indicating potential use in antimicrobial applications (Kadian et al., 2012).

Synthesis of Other Chemical Structures

  • The compound has been utilized in the synthesis of various chemical structures, such as ethyl 6‐aryl‐4‐oxo‐4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates, demonstrating its versatility in organic synthesis (Dolzhenko et al., 2006).

Herbicide Development

  • Research on fluorine substitution in benzoxazines, like the given compound, has shown significant changes in herbicidal properties, offering potential for developing more effective herbicides (Hamprecht et al., 2004).

Pharmaceutical Research

  • The compound has been identified as a potent dual CysLT1 and CysLT2 antagonist, indicating potential pharmaceutical applications (Itadani et al., 2014).

properties

IUPAC Name

6-(carboxymethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO7S/c19-18(20,21)11-2-1-3-12(8-11)30(27,28)22-9-15(17(25)26)29-14-5-4-10(6-13(14)22)7-16(23)24/h1-6,8,15H,7,9H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRVIIZNKCRMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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